molecular formula C10H5F3O B8822112 5,6,7-Trifluoronaphthalen-2-ol CAS No. 675132-39-5

5,6,7-Trifluoronaphthalen-2-ol

Cat. No.: B8822112
CAS No.: 675132-39-5
M. Wt: 198.14 g/mol
InChI Key: MIKIIGOGUULCIT-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aromatic Systems in Modern Organic and Materials Science Research

Fluorinated aromatic compounds, which are organic molecules featuring an aromatic ring with one or more fluorine atoms attached, are pivotal in contemporary research. The introduction of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological characteristics of the aromatic system. numberanalytics.com These modifications can include enhanced thermal stability, greater metabolic resistance, and altered electronic properties. numberanalytics.comnumberanalytics.com Consequently, these compounds are integral to the development of advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs), as well as in the creation of new pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The unique attributes imparted by fluorine make these aromatic systems a subject of intense and ongoing investigation. numberanalytics.com

Strategic Importance of Fluorine Substitution in Aromatic Compounds

The substitution of hydrogen with fluorine in aromatic compounds is a strategic decision in molecular design, driven by the unique properties of the fluorine atom. Its high electronegativity can significantly influence the electronic environment of the aromatic ring, which can, in turn, affect the molecule's reactivity and interactions with other molecules. masterorganicchemistry.com For instance, the presence of fluorine can enhance a molecule's lipophilicity and bioavailability, which are crucial factors in drug development. numberanalytics.comnumberanalytics.com

Contextualization of Fluoronaphthols within the Broader Field of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a vast and rapidly expanding field. oup.com Within this domain, fluoronaphthols, which are naphthalene-based alcohols containing one or more fluorine atoms, represent an important subclass of molecules. These compounds are valuable as intermediates and building blocks in organic synthesis. rsc.org

The development of new methods for synthesizing fluorinated compounds is a major focus of organofluorine chemistry. numberanalytics.comhokudai.ac.jp The synthesis of o-fluoronaphthols, for example, has been achieved through catalytic ring expansion of indanones. rsc.org This highlights the ongoing efforts to create efficient and selective routes to these valuable molecules. The unique combination of a hydroxyl group and fluorine atoms on a naphthalene (B1677914) scaffold gives fluoronaphthols a distinct set of properties that are of interest for various applications.

Specific Research Significance of 5,6,7-Trifluoronaphthalen-2-ol

This compound is a specialized fluorinated naphthol derivative that serves as a key building block in advanced research and synthetic applications. atomfair.com Its unique trifluorinated structure is designed to enhance both reactivity and stability, making it a valuable intermediate in the synthesis of novel fluorinated compounds. atomfair.com

The primary research applications for this compound lie in the fields of organic chemistry, pharmaceuticals, and materials science. atomfair.com In medicinal chemistry, its electron-withdrawing properties can be utilized to modulate the bioactivity of target molecules. atomfair.com In materials science, the planar aromatic core and the thermal stability induced by the fluorine atoms make it a candidate for the development of liquid crystals and OLED materials. atomfair.com Researchers also employ this compound as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a component in catalysts for cross-coupling reactions. atomfair.com

Chemical Compound Information

Compound Name
This compound
1,6-Diisocyanatohexane
1-Amino-7-naphthol
Methyl chloroformate

Interactive Data Table for this compound

PropertyValue
CAS Number 675132-39-5
Molecular Formula C10H5F3O
Molecular Weight 198.14 g/mol
IUPAC Name This compound
Synonyms 5,6,7-trifluoro-2-naphthol, 2-Naphthalenol, 5,6,7-trifluoro-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675132-39-5

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

5,6,7-trifluoronaphthalen-2-ol

InChI

InChI=1S/C10H5F3O/c11-8-4-5-3-6(14)1-2-7(5)9(12)10(8)13/h1-4,14H

InChI Key

MIKIIGOGUULCIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1O)F)F)F

Origin of Product

United States

Synthetic Methodologies for 5,6,7 Trifluoronaphthalen 2 Ol and Analogous Fluorinated Naphthols

De Novo Synthetic Approaches to Fluorinated Naphthalene (B1677914) Ring Systems

De novo strategies for constructing fluorinated naphthalene skeletons are critical as they allow for precise control over the placement of fluorine substituents, a task that can be challenging via direct fluorination of pre-existing naphthalene rings. These methods build the bicyclic aromatic system from simpler, often acyclic or monocyclic, fluorinated precursors.

Electrophilic Fluorination Strategies for Naphthol Scaffolds

Electrophilic fluorination is a primary method for the direct introduction of fluorine onto an aromatic ring. For the synthesis of fluorinated naphthols, this typically involves the reaction of a naphthol derivative with an electrophilic fluorine source ("F+"). A common and effective reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™ (F-TEDA-BF4). researchgate.net

The reaction of naphthols with F-TEDA-BF4 can lead to the formation of mono- or di-fluorinated products. researchgate.net For instance, the fluorination of 2-naphthol (B1666908) with F-TEDA-BF4 can yield a mixture of fluorinated isomers. sibran.ru The regioselectivity of the reaction is influenced by the solvent system. Studies have shown that fluorination of 1-naphthol (B170400) with F-TEDA-BF4 in acetonitrile (B52724) can produce a mixture of 2-fluoro- and 4-fluoronaphthol. sibran.ru The use of eco-friendly solvents like water has also been explored, sometimes leading to improved selectivity compared to organic solvents. sibran.ru

Key Research Findings for Electrophilic Fluorination of Naphthols:

Naphthol SubstrateReagentSolventMajor ProductsCitation
1-NaphtholF-TEDA-BF4Acetonitrile2-Fluoro-1-naphthol, 4-Fluoro-1-naphthol sibran.ru
2-NaphtholF-TEDA-BF4Water1-Fluoro-2-naphthol sibran.ru
Phenol (B47542)F-TEDA-BF4Ionic Liquid2-Fluorophenol, 4-Fluorophenol rsc.org

This table presents illustrative examples of electrophilic fluorination on naphthol and related phenol systems. The exact product ratios can vary based on reaction conditions.

Cyclization Reactions for the Formation of Fluorinated Naphthalene Derivatives

Cyclization reactions represent a powerful approach to building the fluorinated naphthalene core from appropriately substituted precursors. These methods often offer high regiocontrol in the placement of fluorine and other substituents.

Palladium-catalyzed annulation reactions are a cornerstone of modern organic synthesis for constructing polycyclic aromatic systems. acs.orgrsc.org This strategy can be adapted for the synthesis of fluorinated naphthalenes by using fluorinated starting materials. The general approach involves the palladium-catalyzed reaction of an aryl or vinyl halide/triflate with an alkyne, leading to the formation of two new carbon-carbon bonds in a single step. acs.org While specific examples detailing the synthesis of 5,6,7-trifluoronaphthalen-2-ol via this method are not prevalent in the reviewed literature, the palladium-catalyzed annulation of internal alkynes is a well-established method for producing highly substituted naphthalenes and could be applied using fluorinated precursors. acs.org

The intramolecular Friedel-Crafts reaction is a classic method for forming cyclic structures. wikipedia.org In the context of fluorinated naphthalene synthesis, this can involve the cyclization of precursors containing a fluoroalkene moiety. A notable example is the intramolecular vinylic substitution of gem-difluoroalkenes. This reaction proceeds via a 6-endo-trig cyclization of a carbanion onto the gem-difluoroalkene, followed by elimination of a fluoride (B91410) ion to form a 3-fluoro-1,2-dihydronaphthalene. doi.org Subsequent aromatization, for instance by treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the corresponding 2-fluoronaphthalene (B33398) derivative. doi.org This "cyclization–dehydrogenation" sequence provides a synthetic route to 2-fluorinated naphthalenes that can be less accessible through conventional electrophilic fluorination methods. doi.org

While the cyclization of fluoroalkenes is documented, the application of fluoroallenes in Friedel-Crafts type cyclizations to form fluorinated naphthalenes appears to be a less common or well-documented strategy based on the available scientific literature.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction can be integrated into a tandem sequence to prepare fluorinated naphthalenes. The strategy involves an initial Sonogashira coupling to assemble a key intermediate, which then undergoes a subsequent cyclization reaction. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can be employed to synthesize substituted benzo[b]furans, a related heterocyclic system, demonstrating the potential of this sequential approach.

A direct and innovative method for the synthesis of o-fluoronaphthols involves the catalytic ring expansion of indanones. rsc.orgnih.gov This process utilizes bromotrifluoromethyl)trimethylsilane (TMSCF2Br) as a unique multifunctional reagent. rsc.org TMSCF2Br serves as a source of difluorocarbene (:CF2), a trimethylsilyl (B98337) (TMS) transfer agent, and a source of bromide and fluoride ions. rsc.orgnih.gov

The reaction sequence is proposed to involve:

Enolization of the indanone.

Difluorocyclopropanation of the resulting enol ether.

Desilylation.

Ring opening of the cyclopropane (B1198618) ring.

Defluorination and subsequent aromatization to yield the o-fluoronaphthol product. rsc.org

This catalytic strategy is notable for its directness in converting readily available indanones into valuable ortho-fluorinated naphthols. rsc.orgnih.govacs.org

Illustrative Reaction Conditions for Ring Expansion:

Starting MaterialReagentKey StepsProduct TypeCitation
IndanoneTMSCF2BrEnolization, difluorocyclopropanation, desilylation, ring opening, defluorination, aromatizationo-Fluoronaphthol rsc.orgnih.gov

This table summarizes the key features of the direct catalytic ring expansion methodology.

Introduction of Fluorine Atoms onto Pre-existing Naphthalene Cores

The direct fluorination of naphthalene and its derivatives presents a significant challenge due to the high reactivity of elemental fluorine and the potential for non-selective reactions. Consequently, methods involving the substitution of other functional groups with fluorine have become more prevalent.

Nucleophilic Halogen Exchange Reactions for Fluorine Incorporation

Nucleophilic aromatic substitution (SNA r) reactions, particularly the halogen exchange (Halex) process, represent a cornerstone for the industrial synthesis of aryl fluorides. wikipedia.orgacsgcipr.orgchemtube3d.com This methodology involves the displacement of a halogen atom (typically chlorine or bromine) on an aromatic ring by a fluoride ion. The reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving halogen, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com

For the synthesis of fluorinated naphthalenes, a suitable chloro- or bromo-substituted naphthalene precursor is treated with a fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or tetraalkylammonium fluorides. acsgcipr.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures. wikipedia.org The efficiency of the Halex reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions. For instance, the presence of nitro groups on the naphthalene ring significantly activates the system towards nucleophilic attack by fluoride. wikipedia.org

Table 1: Examples of Nucleophilic Halogen Exchange (Halex) Reactions for the Synthesis of Fluoronaphthalenes

Starting MaterialFluorinating AgentSolventTemperature (°C)ProductYield (%)Reference
1-Chloro-4-nitronaphthaleneKFDMSO1801-Fluoro-4-nitronaphthalene>90 wikipedia.org
1,4-DichloronaphthaleneCsFSulfolane200-2201,4-DifluoronaphthaleneModerate google.com
2-Bromo-6-methoxynaphthaleneKF, Phase-transfer catalystDMF1502-Fluoro-6-methoxynaphthaleneGood acsgcipr.org

The reactivity of the leaving group in nucleophilic aromatic substitutions often follows the order F >> Cl > Br > I, which is counterintuitive to the trend observed in aliphatic nucleophilic substitutions. nih.gov This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Advanced Difluoromethylation and Trifluoromethylation Techniques in Naphthalene Systems

The introduction of difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups onto naphthalene rings can impart unique properties, including increased metabolic stability and altered lipophilicity. Recent years have seen the development of advanced methodologies for these transformations.

Difluoromethylation: The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups. nih.gov The direct difluoromethylation of naphthols can be achieved using various reagents. One common approach involves the use of difluorocarbene (:CF₂) precursors, such as sodium chlorodifluoroacetate, which thermally decomposes to generate the carbene. orgsyn.org This electrophilic carbene can then be trapped by a nucleophilic phenoxide, in this case, a deprotonated naphthol, to form the corresponding aryl difluoromethyl ether.

Another approach utilizes reagents like zinc bis(sulfinatodifluoromethyl) (Zn(SO₂CF₂H)₂), which can effect the difluoromethylation of various organic substrates, including those with conjugated π-systems, via a radical process under mild conditions. nih.gov

Trifluoromethylation: The trifluoromethyl group is a key substituent in many pharmaceuticals and agrochemicals. Its introduction onto a naphthalene core can be achieved through several strategies. For naphthols, O-trifluoromethylation can be accomplished using hypervalent iodine reagents, such as Togni's reagent, in the presence of a suitable base.

Cross-coupling reactions have also emerged as powerful tools for C-CF₃ bond formation. For instance, a trifluoromethylated naphthalene can be synthesized via the copper-catalyzed cross-coupling of an iodonaphthalene with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃). While not directly applicable to unprotected naphthols, this method can be used on appropriately protected or derivatized naphthalene systems.

Table 2: Selected Reagents for Difluoromethylation and Trifluoromethylation of Naphthalene Derivatives

TransformationReagentSubstrate TypeGeneral Conditions
O-DifluoromethylationSodium chlorodifluoroacetateNaphtholsBasic conditions, heat
C-DifluoromethylationZn(SO₂CF₂H)₂Naphthalene derivativesRadical initiator, solvent
O-TrifluoromethylationTogni's reagentNaphtholsBase, solvent
C-TrifluoromethylationTMSCF₃, Cu(I) catalystHalonaphthalenesLigand, solvent, heat

Application of Green Chemistry Principles in Fluoronaphthol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of fluoronaphthol synthesis, this often involves the use of less hazardous solvents and more energy-efficient reaction conditions.

Utilization of Ionic Liquids as Reaction Media and Promoters in Fluorination

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.orgmdpi.com They have shown significant promise as reaction media and even as promoters for nucleophilic fluorination reactions.

The use of ionic liquids can enhance the reactivity of fluoride salts, such as KF, which often suffer from low solubility in common organic solvents. nih.gov Imidazolium-based ionic liquids, for example, can improve the solubility of both the metal fluoride and the organic substrate, leading to significantly accelerated reaction rates compared to conventional solvents like acetonitrile. rsc.orgnih.gov

In the context of synthesizing fluorinated naphthalene derivatives, a nucleophilic fluorination of a bromo- or mesyloxy-substituted naphthalene precursor can be effectively carried out using KF or CsF in the presence of an ionic liquid. rsc.orgnih.gov For instance, the fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) to 2-(3-fluoropropoxy)naphthalene proceeds much more rapidly in [bmim][BF₄] than in acetonitrile. nih.gov Furthermore, the addition of a small amount of water to the ionic liquid medium can sometimes suppress the formation of elimination byproducts, leading to higher yields of the desired fluorinated product. nih.gov

Table 3: Effect of Ionic Liquids on Nucleophilic Fluorination of a Naphthalene Derivative

Fluoride SourceSolvent/MediumTemperature (°C)Reaction TimeProduct Yield (%)Reference
KFAcetonitrile10024 hLow nih.gov
KF[bmim][BF₄]1001.5 h85 nih.gov
KF[bmim][BF₄] with H₂O1001.5 h92 nih.gov
CsF[mim-tOH][OMs] in Acetonitrile--High rsc.org

The ionic nature of the ILs facilitates the SN2 fluorination process through strong Coulombic interactions with the metal fluoride and by stabilizing the transition state. mdpi.com This demonstrates the potential of ionic liquids to not only serve as environmentally benign reaction media but also to act as effective organocatalysts for nucleophilic fluorination. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies for Fluorinated Naphthols

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Naphthalene (B1677914) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For fluorinated compounds like 5,6,7-Trifluoronaphthalen-2-ol, multinuclear NMR experiments, including ¹H, ¹⁹F, and ¹³C, provide a complete picture of the molecular architecture.

High-Resolution ¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, five distinct signals are expected, corresponding to the four aromatic protons and the single hydroxyl proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. chemicalbook.com The presence of three electron-withdrawing fluorine atoms would further influence these shifts.

The hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. orgsyn.org The four aromatic protons (H-1, H-3, H-4, H-8) will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings over multiple bonds. murdoch.edu.au For instance, H-8 would be coupled to H-1 and the fluorine at C-7, while H-4 would be coupled to H-3 and the fluorine at C-5. Integration of the peaks would confirm a proton ratio of 1:1:1:1 for the aromatic signals and 1 for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound (Note: This data is illustrative and based on established principles of NMR spectroscopy. Specific experimental values are not publicly available.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Integration
H-1 7.8 - 8.2 d J(H-1,H-8) ≈ 8-9 1H
H-3 7.1 - 7.4 d J(H-3,H-4) ≈ 8-9 1H
H-4 7.5 - 7.8 dd J(H-4,H-3) ≈ 8-9, J(H-4,F-5) ≈ 5-6 1H
H-8 7.6 - 7.9 dd J(H-8,H-1) ≈ 8-9, J(H-8,F-7) ≈ 1-2 1H

Comprehensive Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural Elucidation and Quantification

Fluorine-19 NMR is a highly sensitive technique for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. orgsyn.orgmdpi.com It offers a wide range of chemical shifts, making it excellent for distinguishing between non-equivalent fluorine atoms.

For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom (F-5, F-6, and F-7). The chemical shifts for fluorine on an aromatic ring typically appear between -80 and -170 ppm relative to a CFCl₃ standard. thermofisher.com The signals would appear as complex multiplets due to significant fluorine-fluorine (ortho-, meta-, and para-JFF) and fluorine-proton (JHF) coupling. For example, the signal for F-6 would be split by F-5 and F-7 (ortho couplings, typically large) and potentially by H-4 and H-8 (long-range couplings). chemicalbook.com

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: This data is illustrative and based on established principles of NMR spectroscopy. Specific experimental values are not publicly available.)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
F-5 -140 to -150 dd J(F-5,F-6) ≈ 20, J(F-5,H-4) ≈ 5-6
F-6 -150 to -160 t J(F-6,F-5) ≈ 20, J(F-6,F-7) ≈ 20

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Due to the molecular asymmetry of this compound, ten distinct signals are expected, one for each carbon atom. libretexts.org A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of large carbon-fluorine coupling constants (¹JCF), which can be several hundred Hertz. acdlabs.com

The carbons directly bonded to fluorine (C-5, C-6, C-7) will appear as doublets (or doublet of doublets) with large ¹JCF values (typically 240-260 Hz). uni-saarland.de The carbon bearing the hydroxyl group (C-2) would appear in the δ 150-160 ppm range, while other aromatic carbons would resonate between δ 110-140 ppm. Carbons not directly attached to fluorine may still show smaller, long-range C-F couplings (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Data for this compound (Note: This data is illustrative and based on established principles of NMR spectroscopy. Specific experimental values are not publicly available.)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
C-1 ~110 d ³J(C-1,F-5)
C-2 ~155 s -
C-3 ~115 s -
C-4 ~120 d ²J(C-4,F-5)
C-4a ~125 m -
C-5 ~145 d ¹J(C-5,F-5) ≈ 250
C-6 ~150 dd ¹J(C-6,F-6) ≈ 250, ²J(C-6,F-5/7)
C-7 ~145 d ¹J(C-7,F-7) ≈ 250
C-8 ~128 s -

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass to several decimal places. For this compound, HRMS provides its exact mass, which can be compared to a calculated value to confirm the molecular formula C₁₀H₅F₃O. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₅F₃O atomfair.com
Calculated Exact Mass 198.02925 u atomfair.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applied to Fluorinated Aromatic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds like fluorinated naphthols. The sample is first vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer.

In the mass spectrometer, typically using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule. For this compound, one would expect to observe the molecular ion peak (M⁺•) at m/z = 198. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for polyfluorinated aromatics include the loss of a fluorine atom (-19 u), hydrogen fluoride (B91410) (-20 u), and carbon monoxide (-28 u) from the hydroxylated ring.

Table 5: Predicted Key Fragments in the EI-MS of this compound (Note: This data is illustrative and based on established principles of mass spectrometry. Specific experimental values are not publicly available.)

m/z Proposed Fragment Identity Description
198 [C₁₀H₅F₃O]⁺• Molecular Ion (M⁺•)
179 [C₁₀H₅F₂O]⁺ Loss of F•
178 [C₁₀H₄F₂O]⁺• Loss of HF
170 [C₉H₅F₃]⁺ Loss of CO

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a sensitive means to probe the structural characteristics of molecules. For fluorinated naphthols like this compound, these methods can elucidate the influence of fluorine substitution on the vibrational modes of the naphthalene core and the hydroxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy of fluorinated phenols and naphthols reveals characteristic absorption bands. The O-H stretching vibration is particularly sensitive to intramolecular hydrogen bonding, which is a possibility in ortho-fluorinated phenols. researchgate.net For a compound like this compound, the O-H stretching frequency would likely appear in the region of 3600-3500 cm⁻¹. The exact position would be influenced by the electronic effects of the fluorine atoms and potential hydrogen bonding interactions.

The C-F stretching vibrations of fluorinated aromatic compounds typically give rise to strong absorptions in the 1400-1000 cm⁻¹ region. The trifluoronaphthalene moiety would be expected to exhibit multiple strong bands in this range, corresponding to the various C-F stretching modes. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of the carbon skeleton. The aromatic ring-breathing vibrations, which are often strong in the Raman spectrum, would be indicative of the naphthalenic structure.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), is crucial for the precise assignment of observed IR and Raman bands. researchgate.netnih.gov Such calculations can help distinguish between different conformers and provide a deeper understanding of the molecule's vibrational properties. researchgate.net

Table 1: Representative Vibrational Frequencies for Fluorinated Aromatic Alcohols

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity
O-H Stretch 3600 - 3500 Medium to Strong (IR)
Aromatic C-H Stretch 3100 - 3000 Medium (IR, Raman)
Aromatic C=C Stretch 1600 - 1450 Medium to Strong (IR, Raman)
C-O Stretch 1260 - 1180 Strong (IR)
C-F Stretch 1400 - 1000 Strong (IR)

This table is a generalized representation based on data for analogous compounds.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy in Solution and Solid State

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the molecular environment.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. drawellanalytical.com For aromatic compounds like naphthols, the absorption spectra are characterized by bands arising from π → π* transitions. The position and intensity of these bands are influenced by the substitution pattern. The introduction of fluorine atoms and a hydroxyl group to the naphthalene core will cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The hydroxyl group typically induces a bathochromic (red) shift, while the effect of fluorine can be more complex.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. drawellanalytical.combiocompare.com Many aromatic compounds, including naphthols, are fluorescent. The technique involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. jasco-global.com The resulting fluorescence spectrum, including the emission maximum and quantum yield, provides information about the electronic structure and excited state properties of the molecule. The sensitivity of fluorescence makes it ideal for detecting low concentrations of analytes. drawellanalytical.comproteus-instruments.com The fluorescence properties of this compound would be dependent on factors such as solvent polarity and pH.

Table 2: Comparison of UV-Vis and Fluorescence Spectroscopy

Feature UV-Visible Spectroscopy Fluorescence Spectroscopy
Principle Measures light absorption. drawellanalytical.com Measures light emission. drawellanalytical.com
Sensitivity Lower, typically in the micromolar range. drawellanalytical.com Higher, can detect much lower concentrations. biocompare.com
Selectivity Less selective in mixtures. biocompare.com More selective, can target specific molecules. biocompare.com

| Information | Provides information on electronic absorption. | Provides information on electronic emission, excited states. jasco-global.com |

This table provides a general comparison of the two techniques.

Specialized Fluorine-Specific Analytical Methods

Due to the presence of fluorine, specialized analytical techniques can be employed for the quantification and characterization of this compound.

Combustion Ion Chromatography (CIC) is a powerful technique for determining the total fluorine content in a sample. nih.govqa-group.com The method involves the complete combustion of the sample in a high-temperature oven, which converts all fluorine-containing compounds into hydrogen fluoride (HF). qa-group.com The resulting gases are then absorbed into an aqueous solution, and the fluoride ions (F⁻) are quantified using ion chromatography. qa-group.com CIC is a robust and accurate method for determining the total elemental fluorine, which can be used to infer the total organic fluorine content. measurlabs.comnih.gov This technique is particularly valuable for screening samples for the presence of fluorinated compounds. thermofisher.com

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique used for the quantification of light elements, including fluorine. perforce3-itn.eursc.org In PIGE, a sample is irradiated with a beam of high-energy particles, typically protons, from a particle accelerator. researchgate.net This induces nuclear reactions in the target atoms, leading to the emission of characteristic gamma rays. rsc.org For fluorine, the gamma ray at 197 keV, resulting from the ¹⁹F(p,p′γ)¹⁹F reaction, is commonly used for quantification. rsc.orgresearchgate.net PIGE is a rapid and sensitive method that can be used to measure the total fluorine concentration in various matrices with minimal sample preparation. perforce3-itn.eu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. rsc.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a compound like this compound, XPS can be used to:

Confirm the presence of fluorine, carbon, and oxygen.

Determine the F/C atomic ratio on the surface. utl.pt

Differentiate between fluorine atoms in different chemical environments, although in a molecule with only C-F and C-C/C-H bonds, the F 1s peak is expected to be a single, symmetric peak. utl.pt The C 1s spectrum would show multiple peaks corresponding to carbons bonded to fluorine, oxygen, and other carbons/hydrogens. researchgate.net

Table 3: Summary of Fluorine-Specific Analytical Methods

Technique Principle Information Obtained Key Advantages
Combustion Ion Chromatography (CIC) Sample combustion followed by ion chromatography. qa-group.com Total fluorine content. nih.gov High accuracy and reproducibility for bulk analysis. thermofisher.com
Particle-Induced Gamma-ray Emission (PIGE) Nuclear reaction induced by particle beam, detection of gamma rays. rsc.org Elemental fluorine quantification. researchgate.net Rapid, non-destructive, and highly sensitive. perforce3-itn.eu

| X-ray Photoelectron Spectroscopy (XPS) | Photoelectric effect induced by X-rays. | Surface elemental composition and chemical states. rsc.org | Surface sensitivity, provides chemical bonding information. researchgate.net |

Computational Chemistry and Theoretical Investigations of 5,6,7 Trifluoronaphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 5,6,7-Trifluoronaphthalen-2-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of complex molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov For fluorinated naphthalene (B1677914) systems, DFT calculations can provide optimized geometries, electronic energies, and a host of properties that govern reactivity. acs.orgnih.gov

In the case of this compound, DFT would be employed to determine the distribution of electron density, which is heavily influenced by the electronegative fluorine atoms and the electron-donating hydroxyl group. These calculations typically use a functional, such as B3LYP or PBE, combined with a basis set like 6-31G(d) or larger to accurately model the electronic environment. sioc-journal.cn The resulting data can be used to compute reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The MEP, in particular, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. tandfonline.com

To illustrate the type of data obtained from such studies, the following table presents calculated properties for a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which also features a substituted naphthalene core.

Table 1: Calculated Molecular Properties of a Substituted Naphthalene Analog

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 8.5 Debye

Data derived from a computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid and is for illustrative purposes. tandfonline.com

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory and can be used to obtain very accurate results, often serving as benchmarks for DFT studies. nih.gov

For this compound, ab initio calculations would provide precise geometries and energies. While computationally more demanding than DFT, methods like MP2 are particularly useful for accurately describing non-covalent interactions, which are significant in fluorinated systems. rsc.org A study on monochlorotetrazole anions, for example, used the MP2/6-31G* level of theory to obtain fully optimized geometries and electronic structures. rsc.org Such calculations would be invaluable for understanding the subtle electronic effects of the fluorine and hydroxyl substituents on the naphthalene ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgresearchgate.net For this compound, MD simulations would be crucial for analyzing the conformational flexibility of the hydroxyl group and for understanding how the molecule interacts with its environment, such as with solvent molecules or in a condensed phase. nih.govrsc.org

An MD simulation would typically involve placing the molecule in a simulation box, often with an explicit solvent like water, and then solving Newton's equations of motion for the system. acs.org This generates a trajectory that reveals how the molecule's conformation changes over time and how it forms intermolecular interactions, such as hydrogen bonds. The stability of these interactions can be assessed, providing insights into the molecule's behavior in solution. researchgate.net For instance, MD simulations have been used to study the binding of ligands to proteins, demonstrating the power of this technique to explore dynamic molecular interactions. researchgate.netnih.gov

Analysis of Non-Covalent Interactions in Fluorinated Aromatic Systems

The introduction of fluorine atoms into an aromatic system like naphthalene gives rise to unique non-covalent interactions that can significantly influence its crystal packing and molecular recognition properties.

Recent computational studies on perfluorohalogenated naphthalenes have highlighted the importance of σ-hole and π-hole interactions. chemrxiv.orgchemrxiv.org A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, along the axis of the bond, while a π-hole is a region of positive potential located perpendicular to a portion of a molecular framework. acs.org

In fluorinated naphthalenes, the strong electron-withdrawing nature of the fluorine atoms can lead to the formation of a positive π-hole above the center of the aromatic rings. chemrxiv.org This allows the naphthalene system to act as a Lewis acid, interacting with electron-rich species. Furthermore, if heavier halogens were present, they would exhibit significant σ-holes. chemrxiv.org Computational studies have shown that in perfluorohalogenated naphthalenes, a unique stacked geometry can arise from the cooperation of π-hole and σ-hole bonding. chemrxiv.orgchemrxiv.org For this compound, the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group would create a complex molecular electrostatic potential surface, and an analysis of σ-holes and π-holes would be essential for understanding its intermolecular interactions.

Table 2: Characteristics of σ-Hole and π-Hole Interactions

Interaction Type Description Key Features in Fluorinated Aromatics
σ-Hole A region of positive electrostatic potential on an atom opposite to a covalent bond. Can lead to halogen bonding and other directional non-covalent interactions.
π-Hole A region of positive electrostatic potential above and below the plane of an aromatic ring. Enhanced by electron-withdrawing substituents like fluorine, promoting stacking interactions.

This table provides a general description of σ-hole and π-hole interactions relevant to fluorinated aromatic systems. acs.orgchemrxiv.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of new compounds. nih.gov

For this compound, DFT and ab initio methods can be used to calculate its expected nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net These theoretical predictions, however, must be validated by comparison with experimental data. researchgate.net Although specific experimental spectra for this compound were not found in the reviewed literature, a discussion of the expected spectroscopic features and the validation process is warranted.

The predicted ¹H NMR spectrum would show signals for the aromatic protons and the hydroxyl proton, with their chemical shifts influenced by the fluorine substituents. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, and the ¹⁹F NMR would be particularly informative, showing signals for the three fluorine atoms. magritek.commsu.edu

The calculated IR spectrum would show characteristic vibrational modes. For instance, a broad absorption band would be expected in the 3200-3600 cm⁻¹ region for the O-H stretch of the hydroxyl group. rsc.orgathabascau.ca The C-F stretching vibrations would likely appear in the 1000-1400 cm⁻¹ region, and the aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. athabascau.ca By comparing these predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be assessed, and a definitive structural assignment can be made. researchgate.netresearchgate.net

Table 3: Expected Spectroscopic Features for this compound

Spectroscopy Expected Feature Approximate Region
¹H NMR Aromatic protons 7.0-8.5 ppm
Hydroxyl proton 5.0-9.0 ppm (variable)
¹³C NMR Aromatic carbons 110-160 ppm
¹⁹F NMR Fluorine atoms -100 to -150 ppm
IR O-H stretch 3200-3600 cm⁻¹
Aromatic C-H stretch 3000-3100 cm⁻¹
Aromatic C=C stretch 1400-1600 cm⁻¹
C-F stretch 1000-1400 cm⁻¹

This table is a generalized prediction based on known spectroscopic data for similar functional groups and fluorinated aromatic compounds. magritek.commsu.eduathabascau.ca

Elucidation of Reaction Mechanisms through Computational Modeling

As of the latest available scientific literature, specific computational studies detailing the reaction mechanisms of this compound have not been extensively reported. However, the principles of computational modeling provide a powerful framework for predicting and understanding the reactivity of this molecule. Theoretical investigations, primarily using Density Functional Theory (DFT), are standard practice for elucidating complex reaction pathways, identifying transition states, and calculating activation energies. rsc.org

Computational models can be employed to explore various potential reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the hydroxyl group. For any proposed reaction, computational analysis would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting reactants to products. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical electrophilic substitution reaction on the this compound ring, computational modeling could predict the most likely site of substitution by comparing the activation energies for attack at different positions. The electron-donating hydroxyl group and the electron-withdrawing fluorine atoms would have competing effects on the electron density of the aromatic rings, which computational models can quantify precisely.

The insights gained from such computational studies are invaluable for guiding synthetic efforts and for understanding the fundamental chemical properties of fluorinated naphthalenols. The data generated can help rationalize experimental observations or predict the outcomes of reactions that have not yet been attempted.

Illustrative Data for a Hypothetical Reaction Pathway

The following table represents the type of data that would be generated from a computational study on a hypothetical reaction of this compound. This data is for illustrative purposes only and is not derived from actual computational results for this specific compound.

Stationary PointRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000
Transition State 1+25.41
Intermediate+5.20
Transition State 2+15.81
Products-10.10

Derivatives and Structural Analogues of 5,6,7 Trifluoronaphthalen 2 Ol

Synthesis and Characterization of Substituted Fluoronaphthol Derivatives

The synthesis of substituted fluoronaphthol derivatives often involves multi-step processes starting from commercially available precursors. One common strategy is the Bergman cyclization of fluorinated benzo-fused enediynes, which provides a two-step route to fluorinated naphthalene (B1677914) derivatives. researchgate.net Another approach involves the Diels-Alder cycloaddition followed by a copper-catalyzed aromatization reaction to produce substituted naphthol derivatives. researchgate.net For instance, various substituted β-tetralols can be synthesized and subsequently aromatized to yield the corresponding naphthols. researchgate.net

The synthesis of specifically substituted fluoronaphthalenes, such as mono- and difluoro-1-naphthalenecarboxylic acids, has been achieved through the elaboration of fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids, followed by intramolecular Friedel-Crafts cyclization and aromatization. researchgate.net Characterization of these derivatives is rigorously performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures. researchgate.net

Derivative Type Synthetic Method Key Reagents/Conditions Reference
Fluorinated NaphtholsDiels-Alder & AromatizationFuran, Cu(OTf)₂ researchgate.net
Fluoronaphthalene Carboxylic AcidsFriedel-Crafts CyclizationFluorinated Phenylacetic Acids researchgate.net
Fluorinated NaphthalenesBergman CyclizationBenzo-fused Enediynes, Heat researchgate.net
1-(Bromomethyl)-4-fluoronaphthaleneRadical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide

Exploration of Perfluorinated and Partially Fluorinated Naphthalene Systems

The exploration of perfluorinated and partially fluorinated naphthalene systems reveals significant alterations in their physicochemical properties compared to their non-fluorinated counterparts. Perfluorination, where all hydrogen atoms are replaced by fluorine, drastically lowers the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org This modification enhances the material's resistance to aerial oxidation and can induce n-type semiconductor behavior. mdpi.com

Partially fluorinated systems, such as 5,6,7-Trifluoronaphthalen-2-ol, offer a more nuanced tuning of electronic properties. researchgate.net The specific pattern of fluorination influences intermolecular interactions, such as C-H···F hydrogen bonds and π-π stacking, which in turn dictates the crystal packing and charge transport properties. researchgate.net Research on proton-exchange membranes (PEMs) has utilized partially fluorinated poly(arylene ether)s containing naphthalene units, demonstrating their potential in fuel cell applications due to their high thermal stability and proton conductivity. mdpi.com The pronounced hydrophobicity granted by fluorination also improves the solubility of these compounds in certain solvents and enhances their durability. nih.govacs.org

System Type Key Property Change Application Area Reference
Perfluororubrene (Naphthalene-containing core)Lowered HOMO/LUMO energiesOrganic Electronics acs.org
Partially Fluorinated NaphthalenesModified intermolecular interactions, enhanced stabilityMaterials Science, Semiconductors researchgate.netnih.gov
Partially Fluorinated Poly(arylene ether)sHigh proton conductivity, thermal stabilityFuel Cell Membranes mdpi.com
Perfluorodecalin (Fused ring system)Altered phase transition temperatures, high inertnessIndustrial Separation Processes mdpi.com

Heteroaromatic Analogues of Fluorinated Naphthalenes and Their Synthesis

Heteroaromatic analogues of fluorinated naphthalenes, where one or more carbon atoms in the aromatic rings are replaced by a heteroatom (e.g., sulfur, nitrogen), are a significant class of compounds in materials science. oup.comoup.com The synthesis of these molecules often employs metal-catalyzed Friedel-Crafts-type cyclizations. For example, Pd(II)-catalyzed cyclization of thiophene-ring-containing difluoroalkenes has been used to produce fluorinated naphtho[2,1-b]thiophenes. oup.com

Another synthetic strategy involves the formal substitution of a nitro group with fluorine under transition-metal-free conditions, providing an efficient route to a variety of fluorinated heteroaromatics. nih.gov The introduction of fluorine into these heteroaromatic systems lowers the HOMO and LUMO energy levels, which is advantageous for creating stable electronic materials. oup.com The development of fluoroalkyl amino reagents (FARs) has also emerged as a powerful tool for introducing various fluorinated groups onto heteroaromatic derivatives. nih.gov

Analogue Synthetic Method Catalyst/Reagent Reference
Naphtho[2,1-b]thiophenesPd(II)-catalyzed cyclizationPdCl₂/AgNTf₂ oup.com
F-NaphthalenesIn(III)-catalyzed cyclizationInBr₃ oup.com
General Fluorinated HeteroaromaticsNitro-group substitutionDearomatization/Fluorination/Rearomatization nih.gov
Fluorinated PyrazolesReaction with TFEDMATFEDMA (Trifluoroethyl-dimethylamine) nih.gov

Fluorinated Naphthalene Diimides and Related Functional Materials

Fluorinated naphthalene diimides (NDIs) are a prominent class of functional materials known for their excellent electron-accepting properties, chemical robustness, and environmental stability. nih.govacs.org These characteristics make them ideal candidates for n-type organic semiconductors used in organic thin-film transistors (OTFTs). acs.org The synthesis of NDIs is typically a straightforward condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with a primary amine. acs.org

Introducing fluorine atoms, either on the naphthalene core or on the imide substituents, significantly enhances the material's performance. nih.govmpg.de Fluorination lowers the LUMO energy level, which can improve electron mobility and air stability. nih.gov For example, highly fluorinated NDI dihydrazimides have been shown to form crystalline, highly oriented, and molecularly flat thin films when solution-processed, which is crucial for fabricating low-cost electronic devices. nih.govacs.org Furthermore, certain core-substituted fluorinated NDIs exhibit unexpectedly high fluorescence quantum yields and exceptional photostability, making them suitable for single-molecule labeling applications. researchgate.net

NDI Derivative Key Feature Primary Application Reference
Polyfluorinated Naphthalene-bis-hydrazimideHigh crystallinity, low LUMOn-Type Semiconductors nih.govacs.org
Core-Substituted Amino-NDIs (with fluorinated chains)High fluorescence quantum yield, photostabilitySingle-Molecule Labeling researchgate.net
NDI-based Metal-Organic Frameworks (MOFs)Selective color-change responseChemical Sensors (Fluoride detection) daneshyari.com
Core-Chlorinated NDIs (with fluorinated side chains)Tunable LUMO energyOrganic Thin-Film Transistors acs.org

Development of Polycyclic Aromatic Hydrocarbons (PAHs) with Pinpoint Fluorination

The development of polycyclic aromatic hydrocarbons (PAHs) with "pinpoint" fluorination—the regioselective substitution of one or two fluorine atoms—is a key strategy for fine-tuning the properties of organic electronic materials. oup.comoup.com These F-PAHs are systematically synthesized using methods like the Friedel-Crafts cyclization of various fluoroalkenes, mediated by Al(III), Pd(II), or In(III) catalysts. oup.comoup.com Another innovative method involves a benzene (B151609) ring extension cycle, comprising a microwave-assisted SNAr reaction, difluorovinylidenation, and Friedel-Crafts cyclization, to build higher-order F-PAHs. nih.gov

The introduction of fluorine atoms into the PAH framework offers several advantages:

Increased Oxidation Resistance : The high electronegativity of fluorine lowers the HOMO energy level, making the molecule more resistant to oxidation. oup.com

Enhanced Solubility : Fluorine substitution can increase solubility in organic solvents, which is beneficial for solution-based processing of electronic devices. nii.ac.jp

Modified Packing : The presence of fluorine can alter intermolecular interactions, promoting favorable π-stacking for improved charge transport. researchgate.net

Tuned Energy Gaps : The HOMO-LUMO energy gaps of F-PAHs are typically smaller than their non-fluorinated counterparts, and the energy levels are lowered. nii.ac.jp

For example, 13-fluoropicene has demonstrated p-type semiconducting behavior. oup.com The synthesis of dibenzoanthracene-type and benzoperylene-type F-PAHs has also been achieved through the photocyclization of stilbene (B7821643) derivatives (Mallory reaction). mdpi.com

Tetrahydronaphthalene Derivatives with Specific Fluorination Patterns

Fluorinated tetrahydronaphthalene (tetralin) derivatives are gaining importance in medicinal chemistry as saturated, fluorinated carbocycles are valuable motifs for drug discovery. d-nb.info The synthesis of these compounds can be challenging, but novel methods have been developed. One such method is the I(I)/I(III)-catalyzed difluorinative ring expansion of fluorinated methyleneindanes, which provides access to novel trifluorinated tetralins. d-nb.info

This specific fluorination pattern can be used to program the conformation of the molecule. For instance, replacing a symmetric [CH₂CH₂] unit with a non-symmetric [CF₂CHF] group in the tetralin ring removes the conformational degeneracy of the parent system. d-nb.info This conformational control is underpinned by stabilizing hyperconjugative interactions (σC-H → σ*C-F). d-nb.info The synthesis of a tetrahydronaphthalene derivative was also employed to study the relationship between ortho-substituents and the geometry of hypervalent iodine compounds. ethz.ch These fluorinated tetralin structures serve as important scaffolds, with the dihydroxytetralin motif forming the core of drugs like the β-blocker Nadolol. d-nb.info

Advanced Research Applications and Emerging Areas in Fluorinated Naphthol Chemistry

Applications in Advanced Materials Science

In materials science, the focus is on creating novel substances with specific, tailored properties. The incorporation of fluorine atoms into aromatic systems like naphthalene (B1677914) can significantly alter intermolecular interactions, electronic energy levels, and crystal packing, leading to materials with enhanced performance in electronics and photonics.

Integration into Organic Crystalline Materials and Supramolecular Assemblies

The construction of ordered molecular architectures through molecular self-assembly is a cornerstone of modern materials science. mdpi.com These supramolecular assemblies are governed by non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov 5,6,7-Trifluoronaphthalen-2-ol is identified as a precursor for creating complex structures like metal-organic frameworks (MOFs). atomfair.com In this context, the naphthol derivative acts as an organic ligand that coordinates with metal ions to form extended, porous crystalline networks.

The fluorine atoms play a crucial role in directing the self-assembly process. They can participate in specific interactions, including halogen bonding and C-H···F hydrogen bonds, which help to stabilize the resulting crystal structures. mdpi.com The analysis of such crystal structures often reveals that these weak interactions are vital for the stability and formation of the desired supramolecular architecture. mdpi.com This controlled assembly is critical for developing materials with predictable and tunable properties for applications in catalysis, gas storage, and sensing.

Role in Liquid Crystalline Mixtures and Ferroelectric Switching Devices

Fluorinated compounds are of significant interest in the development of liquid crystals. atomfair.com Specifically, tilted smectic liquid crystals (SmLCs) are essential for devices that exhibit ferroelectric switching. mdpi.com The introduction of fluorinated naphthalene derivatives into liquid crystalline mixtures is a strategy used to control the temperature range and stability of these phases. mdpi.comgoogle.com

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. tue.nl In devices like ferroelectric liquid crystal displays (FLCDs), this switching capability allows for fast response times and bistability. The molecular design of the components in the liquid crystal mixture is critical. Fluorinated tetralin derivatives, which share a structural similarity with fluorinated naphthalenes, have been patented for their use in such mixtures. google.com The investigation of these mixtures involves techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) to characterize the various smectic phases (e.g., SmA, SmC) that are crucial for ferroelectric behavior. mdpi.com The bistability observed in the conductance of such materials when an electric field is swept is a key characteristic of ferroelectric switching. osti.govarxiv.org

Functional Materials for Organic Electronics, e.g., Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of "plastic electronics," a field that promises low-cost, flexible, and large-area electronic devices such as displays and sensors. unica.itrsc.org An OFET operates similarly to a traditional silicon-based transistor, but uses an organic semiconductor as the active material to control the flow of current. unica.it

This compound is utilized in material science to develop materials for organic light-emitting diodes (OLEDs) and other functional electronic materials. atomfair.combldpharm.com The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor. mdpi.com The planar structure and π-conjugated system of the naphthalene core facilitate charge transport, while the electron-withdrawing fluorine atoms modulate the electronic energy levels (HOMO and LUMO). atomfair.commdpi.com This tuning is critical for designing materials that can efficiently transport either positive charges (holes, p-type) or negative charges (electrons, n-type). Hybrid materials combining electron-donor and electron-acceptor units, such as oligothiophene-naphthalimide systems, have demonstrated the effectiveness of the naphthalene framework in creating efficient semiconductors for OFETs. mdpi.com The goal is to achieve high-performance, stable materials that can rival or exceed the performance of amorphous silicon. cam.ac.uk

OFET Component Function Relevant Material Type
Gate ElectrodeControls the flow of current in the channelMetal or conductive polymer
Gate DielectricInsulating layer that separates the gate from the semiconductorInsulating polymer, metal oxide
SemiconductorActive layer where charge transport occursOrganic semiconductor (e.g., derivatives of this compound)
Source/Drain ElectrodesInject and collect charge carriersMetal (e.g., Gold), conductive ink

This table provides a simplified overview of the components and materials in a typical Organic Field-Effect Transistor (OFET). unica.it

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. A key area within this field is molecular recognition, where a host molecule selectively binds to a guest molecule or ion.

Fluorinated Naphthalenes as Platforms for Selective Anion Recognition and Sensing

The introduction of multiple fluorine atoms onto an aromatic ring, as in this compound, renders the π-system electron-deficient. This electron-deficient character can be exploited for the selective recognition of anions. The face of the aromatic ring can engage in non-covalent interactions with electron-rich species, such as anions (e.g., Cl⁻, Br⁻, I⁻). The hydroxyl (-OH) group on the naphthalenol can also act as a hydrogen bond donor, further enhancing the binding affinity and selectivity for specific anions. This interaction can be designed to produce a measurable signal, such as a change in color or fluorescence, turning the molecule into a chemosensor.

Chemical Biology and Radiochemistry Research

The application of fluorinated compounds extends into the life sciences, where they can serve as intermediates for bioactive molecules or as probes for imaging and diagnostics. atomfair.com

In chemical biology, fluorinated naphthalenes can be used as scaffolds or building blocks for synthesizing more complex molecules with potential pharmaceutical activity. The fluorine atoms can improve metabolic stability and binding affinity of a drug candidate.

In the field of radiochemistry, there is potential to use this compound as a precursor for radiolabeled imaging agents. For instance, one of the fluorine atoms could be substituted with a radioactive isotope of fluorine, such as Fluorine-18 (¹⁸F), which is a widely used positron emitter for Positron Emission Tomography (PET) scanning. PET is a powerful non-invasive imaging technique used in clinical oncology and biomedical research. nih.gov An ¹⁸F-labeled trifluoronaphthol derivative could potentially be developed as a targeted probe to visualize specific biological processes or disease states.

Synthesis of Radiopharmaceuticals and Molecular Imaging Tracers (e.g., [¹⁸F]fluoronaphthol)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the administration of molecules labeled with positron-emitting radionuclides. [¹⁸F]Fluorine (¹⁸F) is a nearly ideal radionuclide for PET due to its favorable properties, including a convenient half-life (109.8 minutes) and low positron energy, which contribute to high-resolution images. inviscan.fr The development of novel ¹⁸F-labeled radiopharmaceuticals is a critical area of research for diagnosing and understanding a wide range of diseases.

The synthesis of these tracers often involves the incorporation of the [¹⁸F]fluoride ion into a precursor molecule. tcichemicals.com While direct labeling of complex biomolecules can be challenging, a common strategy is the synthesis of smaller, ¹⁸F-labeled prosthetic groups or building blocks which are then conjugated to a larger targeting vector. nih.gov In this context, fluorinated aromatic structures are of high value. For instance, 4-[¹⁸F]fluorophenol has been identified as a versatile structural unit for creating more complex radiopharmaceuticals. nih.gov

Similarly, naphthol scaffolds are being explored. The synthesis of tracers like 2-[¹⁸F]fluoronaphthalene has been successfully achieved, demonstrating the viability of creating ¹⁸F-labeled naphthalenes for potential imaging applications. nih.gov The general approach involves nucleophilic substitution on a suitable precursor. For a compound like this compound, its structure presents a potential precursor for producing a highly fluorinated [¹⁸F]fluoronaphthol tracer. The existing fluorine atoms can influence the reactivity of the molecule for radiosynthesis and the biological behavior of the final tracer. The development of such tracers could be targeted toward imaging applications where the specific distribution and metabolic stability of a fluorinated naphthol are advantageous, such as in oncology or neuroimaging. epi.chnih.gov

Table 1: Key Properties of ¹⁸F for PET Imaging

PropertyValueSignificance
Half-life109.8 minutesAllows for synthesis, purification, and imaging protocols of sufficient length. inviscan.fr
Positron Energy (β+)0.634 MeV (max)Low energy leads to a short travel distance before annihilation, resulting in higher spatial resolution images. inviscan.fr
ProductionCyclotronCan be produced in large quantities with high specific activity. inviscan.fr
Labeling ChemistryNucleophilic & ElectrophilicVersatile methods are available for incorporating ¹⁸F into a wide range of organic molecules. inviscan.fr

Catalysis and Novel Reaction Design

The introduction of fluorine into catalytic systems can profoundly alter their efficacy, selectivity, and stability. The electron-withdrawing nature of fluorine can modulate the electronic properties of ligands, influencing the catalytic activity of the metal center. Furthermore, fluorine can participate in non-covalent interactions that help to create a specific and rigid chiral environment, which is crucial for stereoselective transformations.

Fluorinated Naphthols as Ligands or Chiral Auxiliaries in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Fluorinated compounds have been successfully developed as chiral auxiliaries. nih.gov For example, fluorinated oxazolidines have demonstrated excellent performance in controlling the stereoselectivity of alkylation, hydroxylation, and fluorination reactions. nih.gov In the realm of naphthols, chiral binaphthols (BINOLs) are a privileged class of ligands for a vast number of asymmetric reactions. The fluorination of these BINOL scaffolds has been shown to be a viable strategy for creating new ligands with potentially enhanced catalytic properties.

The structure of this compound makes it an intriguing candidate for development into a chiral ligand or auxiliary. The naphthol moiety is a well-established platform for ligand design, and the trifluorinated ring system can impart unique steric and electronic effects. These fluorine atoms can influence the conformation of a resulting ligand and its binding to a metal, potentially leading to higher levels of enantioselectivity in catalytic processes. Research into the asymmetric dearomative fluorination of 2-naphthols highlights the reactivity of the naphthol core and its utility in creating complex, fluorinated chiral molecules. nih.gov While specific research on this compound as a ligand is still an emerging area, its potential is suggested by its use as a building block for catalysts in cross-coupling reactions.

Table 2: Concepts in Asymmetric Catalysis

ConceptDescriptionRelevance of Fluorinated Naphthols
Chiral Ligand A chiral molecule that coordinates to a metal center to form a chiral catalyst, which then transfers its chirality to the product.Fluorinated naphthols can be converted into ligands (e.g., phosphine (B1218219) or bipyridine derivatives) where fluorine atoms tune electronic properties and enforce a specific geometry.
Chiral Auxiliary An enantiopure compound that is temporarily attached to a substrate to direct a stereoselective reaction on that substrate. nih.govsigmaaldrich.comThe this compound scaffold could be attached to a substrate, with the fluorinated ring system sterically directing the approach of a reagent.
Organocatalysis The use of small, chiral organic molecules to catalyze asymmetric transformations, often mimicking enzyme active sites. nih.govDerivatives of fluorinated naphthols could themselves act as organocatalysts, for example, in hydrogen-bonding-mediated catalysis.

Future Directions and Interdisciplinary Perspectives in the Research of 5,6,7 Trifluoronaphthalen 2 Ol

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The future synthesis of 5,6,7-Trifluoronaphthalen-2-ol and its analogues will likely prioritize sustainability and efficiency. Traditional fluorination and naphthalene (B1677914) synthesis methods can be resource-intensive and generate significant waste. Therefore, a key research direction will be the development of novel synthetic strategies that adhere to the principles of green chemistry.

Future research should focus on:

Late-Stage C-H Fluorination: Investigating selective C-H fluorination on a pre-formed naphthol scaffold could provide a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Transition-Metal-Free Synthesis: Exploring protocols that avoid heavy metals is crucial for sustainable chemistry. A transition-metal-free approach for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols has been described, which involves the selective activation of C-F bonds and a 6π electrocyclization. nih.gov This type of strategy could be adapted for the synthesis of trifluoronaphthalenol derivatives.

Mechanochemical Methods: Solid-state synthesis through mechanochemistry can significantly reduce solvent usage and reaction times. Developing a solid-state aromatic nucleophilic fluorination protocol using potassium fluoride (B91410) and quaternary ammonium (B1175870) salts could be a rapid and environmentally friendly route. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like fluorine gas, and potential for scalable production.

These advanced synthetic methods would not only make this compound more accessible but also align with the increasing demand for environmentally benign chemical processes.

In-depth Mechanistic Studies on Reactivity and Selectivity in Complex Environments

The trifluorinated ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Understanding the mechanisms governing these reactions is paramount for controlling the synthesis of functional derivatives.

Future mechanistic studies should aim to:

Elucidate SNAr Pathways: While the classical two-step SNAr mechanism involving a Meisenheimer intermediate is well-known, recent computational and experimental work suggests that many SNAr reactions proceed via a concerted mechanism. springernature.com Detailed kinetic and computational studies on this compound would clarify the operative mechanism, which is crucial for predicting and controlling reactivity.

Investigate Regioselectivity: The three fluorine atoms are in distinct chemical environments. Research is needed to understand the factors that direct incoming nucleophiles to a specific position, including the directing effects of the hydroxyl group and the influence of solvent and catalyst systems.

Explore Reactivity in Biological Milieus: For any potential biomedical applications, understanding the compound's reactivity and stability in complex biological environments is essential. This includes studying its interactions with biomolecules and its metabolic pathways.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, will be instrumental in these mechanistic explorations.

Rational Design and Synthesis of Fluoronaphthol-Based Functional Molecules with Tunable Properties

The unique electronic and steric properties imparted by the trifluoro-substitution pattern make this compound an attractive scaffold for the design of novel functional molecules.

Key areas for rational design and synthesis include:

Optoelectronic Materials: The electron-deficient nature of the fluorinated naphthalene core can be exploited to create materials with interesting photophysical properties. By attaching suitable donor groups to the naphthol, it may be possible to generate molecules with strong intramolecular charge transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

Liquid Crystals: The rigid, planar structure of the naphthalene core, combined with the polarity introduced by the fluorine atoms and the hydroxyl group, suggests that derivatives of this compound could exhibit liquid crystalline behavior.

Bioactive Compounds: Fluorine substitution is a well-established strategy in medicinal chemistry for modulating a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov The this compound core could be incorporated into new pharmaceutical candidates, and its derivatives could be evaluated for various biological activities.

The synthesis of these functional molecules will rely on the selective functionalization of the naphthol scaffold, particularly through SNAr reactions and modifications of the hydroxyl group.

Potential Functional Molecule Key Structural Feature Target Application
Fluorescent SensorNaphthol core with a chelating groupIon detection
OLED EmitterDonor-acceptor structureOrganic electronics
Liquid CrystalRod-like molecule with flexible chainsDisplay technologies
Bioactive AgentPharmacophore attached to the coreMedicinal chemistry

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The complexity of fluorinated systems necessitates a close collaboration between computational and experimental chemists for accelerated discovery and development.

A synergistic approach would involve:

Predictive Modeling of Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and thermodynamic properties of designed molecules before their synthesis. mdpi.combohrium.com This can help prioritize synthetic targets and guide molecular design.

Computational Fluorine Scanning: Free-energy perturbation methods can be used to computationally screen for the optimal placement of fluorine atoms on a molecule to enhance properties like protein binding affinity, providing a powerful tool for drug discovery. figshare.com

Mechanistic Elucidation: As mentioned earlier, computational chemistry is invaluable for studying reaction mechanisms and predicting selectivity, which can significantly reduce the experimental effort required to optimize reaction conditions. researchgate.net

Spectroscopic Characterization: The combination of experimental spectroscopic techniques (NMR, IR, UV-Vis) with computational predictions is essential for the unambiguous structural characterization of new fluorinated compounds. nih.govnih.gov

This integrated approach, often referred to as "Computer Aided Synthesis," can streamline the entire research and development process, from the initial design of novel molecules to their final application. fu-berlin.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7-Trifluoronaphthalen-2-ol, and how do fluorination patterns influence yield?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen-exchange reactions. For fluorinated naphthols, regioselective fluorination is critical. A multi-step approach could include:

Naphthalene ring construction via Friedel-Crafts acylation or Diels-Alder reactions.

Hydroxylation at the 2-position using directed ortho-metalation or enzymatic methods.

Fluorination via Balz-Schiemann reaction (using diazonium intermediates) or nucleophilic aromatic substitution with KF/Cu catalysts.

  • Key Considerations : Fluorine's electron-withdrawing effects may deactivate the ring, requiring harsher conditions. Monitor regiochemistry using NMR (e.g., 19F^{19}\text{F} NMR) to confirm substitution at 5,6,7-positions .

Q. How can researchers analytically characterize this compound to confirm purity and structure?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 270–290 nm) or GC-MS for volatile derivatives (e.g., silylated hydroxyl groups).
  • Spectroscopy :
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine coupling constants.
  • FT-IR for hydroxyl (3200–3600 cm1^{-1}) and C-F (1000–1300 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Light Sensitivity : Fluorinated aromatics may undergo photodegradation; store in amber vials under inert gas (N2_2/Ar).
  • Thermal Stability : Decomposition above 200°C observed in analogous fluoronaphthols; use low-temperature reactions (e.g., <150°C).
  • Hydrolytic Stability : The hydroxyl group may esterify or oxidize; avoid protic solvents (e.g., H2_2O, alcohols) in long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated naphthols?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like PRISMA to identify variables (e.g., assay conditions, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility.
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} titrations across multiple replicates to establish reproducibility.
  • Structural Analogues : Test this compound against similar compounds (e.g., 8-amino-3-fluoro derivatives) to isolate fluorine’s role .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Focus on fluorine’s electronegativity and steric effects.
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability.
  • QSAR Models : Develop regression models correlating fluorine position/quantity with activity (e.g., logP, Hammett constants) .

Q. How do solvent effects influence the regioselectivity of fluorination in naphthol derivatives?

  • Methodological Answer :

  • Polar Solvents : Acetonitrile or DMF enhance ionic intermediates, favoring electrophilic fluorination.
  • Non-Polar Solvents : Toluene or THF stabilize radical pathways, altering substitution patterns.
  • Kinetic Studies : Monitor reaction progress via in-situ 19F^{19}\text{F} NMR to map solvent-dependent intermediates .

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